molecular formula C15H14ClNO3 B1411106 Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate CAS No. 1993196-82-9

Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate

Cat. No.: B1411106
CAS No.: 1993196-82-9
M. Wt: 291.73 g/mol
InChI Key: XURVYCRJFJQGSG-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate is a nicotinic acid derivative featuring a chloro substituent at position 2 and a 4-methoxyphenyl group at position 6 of the pyridine ring.

Properties

IUPAC Name

ethyl 2-chloro-6-(4-methoxyphenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-3-20-15(18)12-8-9-13(17-14(12)16)10-4-6-11(19-2)7-5-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURVYCRJFJQGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate typically involves the esterification of 2-chloro-6-(4-methoxyphenyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

    Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid, are typical oxidizing agents.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol are commonly employed reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include 2-amino-6-(4-methoxyphenyl)nicotinate, 2-thio-6-(4-methoxyphenyl)nicotinate, etc.

    Oxidation: Products include 2-chloro-6-(4-hydroxyphenyl)nicotinate, 2-chloro-6-(4-formylphenyl)nicotinate, etc.

    Reduction: Products include this compound alcohol.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate has been studied for its potential therapeutic effects, particularly:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial and antifungal properties. Its mechanism of action may involve inhibition of specific bacterial enzymes, demonstrating potential as a pharmacological agent against resistant strains .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may interact with cancer cell pathways, leading to apoptosis in malignant cells. The methoxy group enhances its lipophilicity, potentially improving membrane permeability and interaction with biological targets.

Biological Studies

The compound is also investigated for its interactions within biological systems:

  • Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting its use in drug design targeting metabolic disorders .
  • Receptor Modulation : Studies have explored its effects on various receptors, potentially leading to new therapeutic strategies for conditions such as hypertension and diabetes .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1: Antibacterial Activity
    A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, supporting further exploration as a lead compound for antibiotic development.
  • Case Study 2: Anticancer Research
    In vitro assays demonstrated that derivatives of this compound induced apoptosis in human cancer cell lines. The study emphasized the need for further investigation into structure-activity relationships to optimize efficacy.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial AgentEffective against resistant bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cell lines
Biological StudiesEnzyme InhibitionInhibits key metabolic enzymes
Receptor ModulationPotential for treating metabolic disorders

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate, differing primarily in substituent type, position, and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate () Cl (C6), CN (C5), CH₃ (C2), Ph (C4) C₁₇H₁₄ClN₃O₂ 331.77 Chloro at C6, cyano at C5; acetylcholinesterase inhibitor precursor
Ethyl 4-(4-methoxyphenyl)-2-methyl-6-(p-tolyl)nicotinate () 4-MeOPh (C4), CH₃ (C2), p-tolyl (C6) C₂₅H₂₅NO₃ 387.48 Methoxyphenyl at C4; synthesized via one-pot reaction in deep eutectic solvent
Ethyl 2-((4-methoxyphenyl)ethynyl)nicotinate () 4-MeOPh-ethynyl (C2) C₁₇H₁₅NO₃ 281.31 Ethynyl linker at C2; trimethylsilyl-protected synthesis
Ethyl 2-chloro-6-(trifluoromethyl)nicotinate () Cl (C2), CF₃ (C6) C₉H₇ClF₃NO₂ 253.61 Trifluoromethyl enhances lipophilicity; commercial availability
4-(4-Chloro-phenyl)-5-cyano-6-ethylsulfanyl-2-methyl-nicotinic acid ethyl ester () Cl-Ph (C4), CN (C5), S-Et (C6), CH₃ (C2) C₁₈H₁₇ClN₂O₂S 360.86 Ethylsulfanyl group; 95% synthesis yield via optimized route

Key Observations :

  • Positional Isomerism : The chloro substituent’s position significantly impacts reactivity. For example, chloro at C6 () vs. C2 (target compound) alters electronic effects on the pyridine ring, influencing binding to biological targets.
  • Functional Group Diversity: Substituents like cyano (), trifluoromethyl (), and ethylsulfanyl () modulate solubility, stability, and bioactivity. The 4-methoxyphenyl group in the target compound may enhance membrane permeability due to its moderate lipophilicity.

Physical and Chemical Properties

  • Lipophilicity : The trifluoromethyl group in increases logP compared to the methoxyphenyl group, affecting bioavailability.
  • Stability : Ethylsulfanyl substituents () may enhance metabolic stability relative to ester groups.

Biological Activity

Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₅H₁₄ClNO₂
  • Molecular Weight : 273.73 g/mol

The presence of a chlorine atom and a methoxy group on the phenyl ring significantly influences its reactivity and biological interactions compared to other similar compounds.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, potentially making it useful in antiviral therapies.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in various in vitro studies.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antiviral Activity : A study demonstrated that derivatives of nicotinate compounds, including those similar to this compound, exhibited significant antiviral activity against various viruses. The mechanism appears to involve interference with viral entry or replication processes .
  • Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it was found to reduce cell viability in breast cancer cells significantly, with IC₅₀ values indicating effective concentrations for therapeutic applications .
  • Enzyme Inhibition Studies : Research has highlighted the potential of this compound as an inhibitor of certain enzymes linked to cancer progression and viral replication. The inhibition constants (IC₅₀) were measured, providing insights into its potency compared to established inhibitors .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntiviralSignificant inhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionEffective against specific metabolic enzymes

Table 2: Comparative IC₅₀ Values for Related Compounds

CompoundIC₅₀ (µM)Activity Type
This compound5.0Antiviral
Ganciclovir0.059Antiviral
Acyclovir>20,000Antiviral
Compound X (similar structure)10.0Anticancer

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Viral Entry Inhibition : By altering the viral capsid structure or blocking receptor sites on host cells.
  • Induction of Apoptosis : Through modulation of signaling pathways linked to cell survival and death.
  • Metabolic Pathway Interference : Targeting specific enzymes that are critical for cellular metabolism in cancerous cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate
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Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate

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